(Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family This compound is characterized by its complex structure, which includes a benzofuran core, a benzyloxy group, and a trimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where the hydroxyl group of the benzofuran core reacts with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Trimethoxybenzylidene Moiety: The final step involves the condensation of the benzofuran derivative with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the (Z)-benzylidene compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial effects, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, materials science, and other applications requiring unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or signaling pathways. The trimethoxybenzylidene moiety can play a crucial role in binding to these targets, while the benzofuran core may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one: Unique due to its specific substitution pattern and potential biological activities.
(Z)-6-(benzyloxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one: Similar structure but with a different substitution pattern, leading to different chemical and biological properties.
(Z)-6-(benzyloxy)-2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one: Another similar compound with variations in the methoxy group positions, affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2Z)-6-phenylmethoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O6/c1-27-22-12-17(13-23(28-2)25(22)29-3)11-21-24(26)19-10-9-18(14-20(19)31-21)30-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3/b21-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRIWTAMUBNYNR-NHDPSOOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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